dimethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}terephthalate
Description
Dimethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}terephthalate is a synthetic organic compound featuring a terephthalate ester backbone substituted with an amide-linked 2-(4-chlorophenoxy)-2-methylpropanoyl group. Its structural complexity may contribute to selective bioactivity, though specific functional uses remain undocumented in the reviewed sources.
Properties
IUPAC Name |
dimethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-20(2,28-14-8-6-13(21)7-9-14)19(25)22-16-11-12(17(23)26-3)5-10-15(16)18(24)27-4/h5-11H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYPYNFUROIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dimethyl 2-[(Cyclopentylcarbonyl)Amino]Terephthalate (CAS 303136-51-8)
- Structure: Shares the dimethyl terephthalate core but substitutes the 4-chlorophenoxy-methylpropanoyl group with a cyclopentylcarbonyl moiety.
- Molecular Formula: C₁₆H₁₉NO₅ (vs. the target compound’s likely larger formula due to the 4-chlorophenoxy group).
2-(m-Chlorophenoxy)Propionic Acid (Cloprop, CAS 101-10-0)
- Structure: A simpler phenoxypropionic acid derivative with a meta-chlorinated phenyl ring.
- Use : Herbicide regulating plant growth by mimicking auxin activity.
- Comparison: The target compound’s para-chlorophenoxy group may offer greater steric stability and resistance to metabolic degradation than cloprop’s meta-substitution. Its ester and amide functionalities could prolong environmental persistence .
Propiconazole (CAS 60207-90-1)
- Structure : A triazole fungicide with a dichlorophenyl-dioxolane group.
- Comparison : Unlike the target compound’s amide-ester system, propiconazole relies on a triazole ring for antifungal activity. The chlorinated aromatic rings in both compounds suggest shared roles in disrupting fungal membrane synthesis, but the target’s ester groups may reduce systemic mobility compared to propiconazole’s heterocyclic core .
Data Table: Key Comparative Metrics
Research Findings and Mechanistic Insights
- Chlorinated Aromatic Groups: The para-chlorophenoxy group in the target compound likely enhances electron-withdrawing effects, increasing stability against hydrolytic cleavage compared to non-halogenated analogs .
- Amide vs.
- Steric Effects: The 2-methylpropanoyl branch could hinder enzymatic access to the amide bond, reducing metabolic deactivation—a feature absent in linear-chain analogs such as propiconazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
